
Brompheniramine-d6 Maleate
説明
Brompheniramine-d6 Maleate (CAS 1346606-73-2) is a deuterium-labeled analog of brompheniramine maleate, a first-generation histamine H1 receptor antagonist. Its molecular formula is C₁₆H₁₃BrD₆N₂·C₄H₄O₄, with a molecular weight of 441.349 g/mol . The compound incorporates six deuterium atoms at the N,N-dimethyl groups, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . It is stored at -20°C and transported at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Brompheniramine-d6 Maleate involves the incorporation of deuterium atoms into the Brompheniramine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Brompheniramine with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Brompheniramine-d6 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
科学的研究の応用
Brompheniramine-d6 Maleate is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Brompheniramine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Brompheniramine.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Brompheniramine.
Isotope Labeling: Employed in isotope labeling studies to trace the movement and transformation of the compound in biological systems.
作用機序
Brompheniramine-d6 Maleate exerts its effects by acting as an antagonist of histamine H1 receptors. This action blocks the effects of histamine, a chemical released during allergic reactions, thereby reducing symptoms such as itching, swelling, and runny nose. The compound also has moderate antimuscarinic effects, which contribute to its sedative properties .
類似化合物との比較
Structural and Isotopic Comparisons
Compound | Molecular Formula | Molecular Weight (g/mol) | Isotope Labeling | Key Structural Features |
---|---|---|---|---|
Brompheniramine-d6 Maleate | C₁₆H₁₃BrD₆N₂·C₄H₄O₄ | 441.349 | Deuterium (6D) | Deuterated N,N-dimethyl groups |
Brompheniramine Maleate | C₁₆H₁₉BrN₂·C₄H₄O₄ | 435.31 | None | Non-deuterated N,N-dimethyl groups |
Dexbrompheniramine Maleate | C₁₆H₁₉BrN₂·C₄H₄O₄ | 435.31 | None | (+)-enantiomer; stereoselective action |
Pheniramine-d6 Maleate | C₂₀H₁₈D₆N₂O₄ | 362.45 | Deuterium (6D) | Deuterated ethylamine side chain |
Key Observations :
- This compound differs from its non-deuterated counterpart by ~6 g/mol, reflecting the isotopic substitution .
- Dexbrompheniramine Maleate, the (+)-enantiomer, shares the same molecular formula as brompheniramine maleate but exhibits higher receptor affinity due to stereoselectivity .
- Pheniramine-d6 Maleate, another deuterated antihistamine, has a distinct backbone structure but serves a similar analytical purpose .
Pharmacological and Analytical Properties
Solubility and Stability
- Brompheniramine Maleate: Soluble in ethanol (18 mg/mL), water (46 mg/mL with heating), and DMSO (87 mg/mL) .
- Dexbrompheniramine Maleate : Similar solubility profile to brompheniramine maleate but with enhanced bioavailability due to enantiomeric purity .
Receptor Binding and Pharmacokinetics
- Brompheniramine and its deuterated form act as H1 receptor antagonists , inhibiting histamine-induced allergic responses .
- Dexbrompheniramine Maleate shows 2–3x higher potency than racemic brompheniramine due to preferential binding of the (+)-enantiomer to H1 receptors .
- Deuterated analogs like this compound exhibit reduced metabolic clearance in vivo, prolonging half-life in tracer studies .
Physicochemical Behavior in Solution
- Self-Association: Brompheniramine maleate undergoes non-micellar self-association in aqueous solutions, forming polydisperse aggregates. This behavior is influenced by hydrophobicity, which increases with halogen substitution (e.g., -Br in brompheniramine vs. -Cl in chlorpheniramine) .
- Comparative Aggregation : Brompheniramine maleate shows higher aggregation propensity than pheniramine maleate due to its bromine substituent .
Research Implications
- Deuterated Compounds : this compound’s isotopic labeling minimizes interference in analytical assays, improving accuracy in drug metabolism studies .
- Stereoselectivity : Dexbrompheniramine Maleate’s efficacy highlights the importance of enantiomeric purity in drug design .
- Aggregation Studies : The self-association behavior of brompheniramine maleate underscores the need for controlled formulation to ensure bioavailability .
生物活性
Brompheniramine-d6 maleate is a deuterated derivative of brompheniramine, a first-generation antihistamine primarily used for treating allergic reactions and symptoms of the common cold. This article explores its biological activity, pharmacological properties, and research findings, emphasizing its unique isotopic labeling that enhances its utility in scientific studies.
- Molecular Formula : C₂₀H₁₇D₆BrN₂O₄
- Molecular Weight : 441.35 g/mol
- Structure : Contains six deuterium atoms, which are isotopes of hydrogen.
This compound acts primarily as an antagonist at the histamine H1 receptor , which is responsible for mediating allergic responses. The inhibition of this receptor reduces symptoms such as sneezing, itching, and nasal congestion. Additionally, brompheniramine exhibits moderate antimuscarinic effects, contributing to its sedative properties and potential side effects like dry mouth and blurred vision .
Pharmacokinetics
- Absorption : Well absorbed from the gastrointestinal tract.
- Peak Plasma Concentration : Achieved approximately 5 hours post-administration.
- Elimination Half-Life : About 25 hours, indicating a prolonged effect .
- Metabolism : Primarily hepatic via the cytochrome P-450 system; metabolites are excreted in urine .
Antihistaminic Effects
This compound has demonstrated efficacy in alleviating symptoms associated with rhinovirus infections. In clinical trials, it significantly reduced nasal secretion weights, rhinorrhea scores, sneeze counts, and cough counts compared to placebo .
Symptom | Brompheniramine Group (Mean) | Control Group (Mean) | P-value |
---|---|---|---|
Nasal Secretion | Day 1: 4.3 g | Day 1: 6.8 g | <0.03 |
Rhinorrhea Score | Day 1: 0.6 | Day 1: 0.8 | <0.03 |
Sneezing Count | Day 1: 1.8 | Day 1: 3.6 | <0.001 |
Cough Count | Day 2: 4.7 | Day 2: 7.9 | =0.05 |
Side Effects
Despite its efficacy, this compound is associated with side effects typical of first-generation antihistamines, including sedation and confusion in some patients . The sedative effects can impair performance, particularly in tasks requiring alertness .
Case Studies and Research Findings
-
Performance Impairment Study :
A study assessed the impact of brompheniramine maleate on visuo-motor coordination and subjective performance assessments over several hours post-ingestion. The results indicated significant performance impairment at specific time points after administration . -
Efficacy Against Rhinovirus :
In a randomized controlled trial involving volunteers with rhinovirus colds, brompheniramine maleate was effective in reducing several cold symptoms compared to placebo, highlighting its therapeutic potential beyond allergy treatment . -
Comparative Analysis with Other Antihistamines :
Brompheniramine-d6 has been compared with other antihistamines such as diphenhydramine and chlorpheniramine regarding sedative effects and efficacy in treating allergic symptoms. This comparison underscores its unique profile due to deuteration, which aids in pharmacokinetic studies without altering its pharmacological activity .
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for quantifying Brompheniramine-d6 Maleate in pharmaceutical formulations, and how are assay parameters validated?
-
Methodological Answer : Use reverse-phase HPLC with UV detection, as outlined in pharmacopeial standards. Prepare a Standard solution using USP-grade reference material and an Assay preparation from the test sample. Inject equal volumes (e.g., 10 µL) and calculate purity using the formula:
where is the Standard concentration (mg/mL), and are peak response ratios. Validate parameters per ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Employ NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify deuteration at six positions and maleate counterion presence. Compare spectral data to non-deuterated analogs (e.g., Brompheniramine Maleate) to confirm isotopic purity (>98% d6). Use X-ray crystallography for crystalline structure validation, referencing CCDC databases for known maleate salt patterns .
Q. What are the critical steps in isolating this compound from reaction mixtures?
- Methodological Answer : Optimize recrystallization using ethanol-water (3:1 v/v) at 4°C to precipitate the maleate salt. Monitor pH (4.5–5.5) to prevent maleate degradation. Centrifuge at 10,000 rpm for 15 min and lyophilize the pellet. Purity is confirmed via TLC (Rf = 0.45 in chloroform-methanol 9:1) .
Advanced Research Questions
Q. How can response surface methodology (RSM) improve the formulation of sustained-release this compound delivery systems?
- Methodological Answer : Apply a D-optimal design to optimize drug loading (10–30% w/w), curing time (12–48 hr), and temperature (40–60°C). Use Compritol® 888 ATO as a lipid matrix. Analyze dissolution profiles (USP Apparatus II, pH 6.8) and model release kinetics (Higuchi vs. Korsmeyer-Peppas). Validate predictions with in vivo bioavailability studies in rodent models .
Q. What experimental strategies resolve contradictions in reported self-association behavior of this compound in aqueous solutions?
- Methodological Answer : Use static light scattering (SLS) at 298 K to measure aggregation. If no critical micelle concentration (cmc) is observed (e.g., polydisperse aggregation), supplement with isothermal titration calorimetry (ITC) to quantify stepwise association constants. Compare results to non-deuterated Brompheniramine Maleate to assess isotopic effects on aggregation .
Q. How can genetically engineered microorganisms be leveraged for sustainable synthesis of this compound precursors?
- Methodological Answer : Engineer E. coli with heterologous genes (e.g., maleate synthase) to convert fumarate to maleate. Optimize fed-batch fermentation (pH 7.0, 37°C) with deuterated glucose for d6-labeling. Purify via ion-exchange chromatography (Dowex® 1x2-200 resin) and characterize intermediates via LC-MS .
Q. What computational tools aid in simulating this compound synthesis via reactive distillation?
- Methodological Answer : Model dimethyl maleate synthesis in Aspen Plus V11 using NRTL-RK thermodynamics. Validate against experimental data (e.g., 98% conversion at 17 theoretical stages, reflux ratio 0.25). Extend simulations to deuterated analogs by adjusting vapor-liquid equilibrium (VLE) parameters for isotopic effects .
Q. Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in deuterium labeling efficiency across synthesis batches?
- Methodological Answer : Perform QC via ²H-NMR to quantify deuteration at each position. If efficiency varies (e.g., <98% at C-3), troubleshoot proton exchange during acidic workup by reducing reaction time or temperature. Use deuterated solvents (e.g., D₂O) to minimize back-exchange .
Q. What statistical approaches are recommended for validating maleate counterion stoichiometry in complex matrices?
特性
IUPAC Name |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-QPEHKQNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。